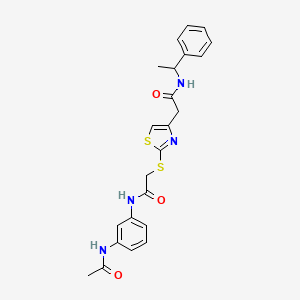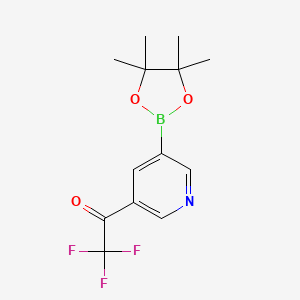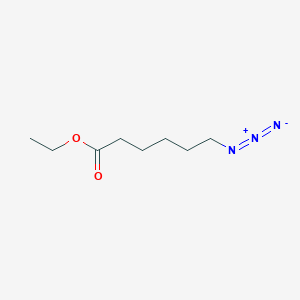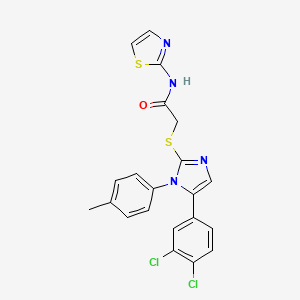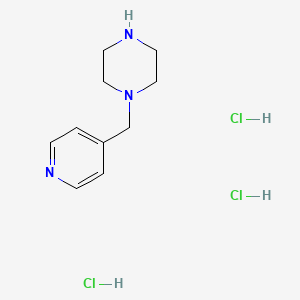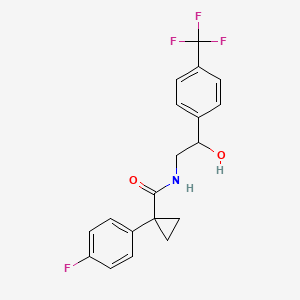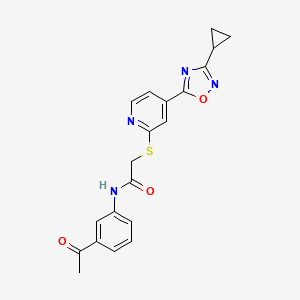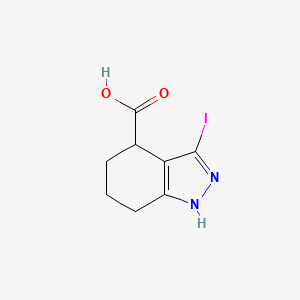![molecular formula C24H25N3O6S B2469650 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-62-3](/img/structure/B2469650.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Caspase-3 Inhibition : Derivatives of this compound have been synthesized and evaluated as inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. Two of these derivatives showed potent inhibitory activity, indicating potential therapeutic applications in controlling apoptotic processes (Jiang & Hansen, 2011).
α-Glucosidase and Acetylcholinesterase Inhibition : Another study synthesized sulfonamides with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential use in treating diseases related to these enzymes (Abbasi et al., 2019).
Antimicrobial Activity
- Antibacterial Potential : A research focusing on the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety found potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating its usefulness in antibacterial treatments (Abbasi et al., 2016).
Molecular Docking and Synthesis Studies
Synthesis and Molecular Docking Studies : Ethylated sulfonamides with 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. These compounds were good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase and α-glucosidase. Additionally, they exhibited good antibacterial properties. The interaction between these inhibitors and target enzymes was observed computationally, correlating with experimental results (Irshad et al., 2016).
Antimalarial Activity : In the context of COVID-19, sulfonamide derivatives were examined for their in vitro antimalarial activity. These studies included theoretical calculations and molecular docking to evaluate their efficacy against various targets, indicating their potential use in antimalarial and possibly antiviral therapies (Fahim & Ismael, 2021).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound and any potential hazards it may pose.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
Please note that without specific information on the compound , this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for accurate information.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c28-23(25-17-7-8-20-21(13-17)33-12-11-32-20)16-34(30,31)22-14-27(19-6-2-1-5-18(19)22)15-24(29)26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMZNMQBRQALHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

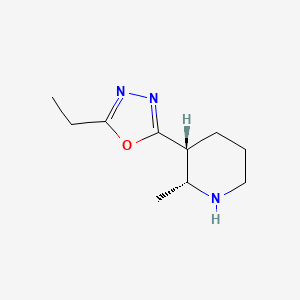
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
